molecular formula C11H15NO3 B13324107 Methyl 2-(4-(aminomethyl)phenoxy)propanoate

Methyl 2-(4-(aminomethyl)phenoxy)propanoate

Cat. No.: B13324107
M. Wt: 209.24 g/mol
InChI Key: YKJWAZDMTBCJJK-UHFFFAOYSA-N
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Description

Methyl 2-(4-(aminomethyl)phenoxy)propanoate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to a propanoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(aminomethyl)phenoxy)propanoate typically involves the reaction of 4-(aminomethyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl 2-bromopropanoate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(aminomethyl)phenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-(aminomethyl)phenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(aminomethyl)phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenoxy ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxyphenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-nitrophenoxy)propanoate

Uniqueness

Methyl 2-(4-(aminomethyl)phenoxy)propanoate is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenoxy]propanoate

InChI

InChI=1S/C11H15NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3

InChI Key

YKJWAZDMTBCJJK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)CN

Origin of Product

United States

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